Isopropyl 1-isopropylprolinate
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Overview
Description
Isopropyl 1-isopropylprolinate is a chemical compound that belongs to the class of proline derivatives. It has gained significant attention in recent years due to its potential therapeutic and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-isopropylprolinate typically involves the esterification of proline with isopropanol under acidic conditions. The reaction is carried out by heating proline with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is then refluxed for several hours to ensure complete esterification. The product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1-isopropylprolinate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 1-isopropylprolinate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Isopropyl 1-isopropylprolinate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites that exert biological effects. The molecular targets include enzymes and receptors involved in metabolic pathways, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 1-isopropylpyrrolidine-2-carboxylate
- Isopropyl 1-isopropylpyrrolidine-3-carboxylate
Uniqueness
Isopropyl 1-isopropylprolinate is unique due to its specific ester structure and the presence of the isopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8(2)12-7-5-6-10(12)11(13)14-9(3)4/h8-10H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZXXWSGDCCGQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341624 |
Source
|
Record name | Isopropyl 1-isopropylprolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31552-16-6 |
Source
|
Record name | Isopropyl 1-isopropylprolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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